

# Introduction to 13C Labeling in Succinate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Succinic acid-13C2 |           |
| Cat. No.:            | B1601779           | Get Quote |

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1][2] By replacing the naturally abundant carbon-12 ( $^{12}$ C) with the heavy isotope carbon-13 ( $^{13}$ C) in a substrate, researchers can track the journey of carbon atoms through metabolic pathways.[1] This methodology, known as  $^{13}$ C tracer analysis, provides invaluable insights into relative pathway activities, nutrient contributions to biosynthesis, and metabolic fluxes.[3][4]

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer, and ischemia/reperfusion injury. Traditionally viewed as a mere metabolic intermediate, succinate is now recognized for its role in modulating cellular signaling through mechanisms such as the stabilization of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) and the activation of its cognate G-protein coupled receptor, SUCNR1.

Understanding the dynamics of succinate metabolism is therefore crucial for researchers in basic science and drug development. <sup>13</sup>C labeling experiments, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allow for the precise quantification of succinate production, consumption, and its contribution from various nutrient sources. This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and signaling pathways related to <sup>13</sup>C labeling in succinate.

# **Metabolic Pathways of Succinate Production**

## Foundational & Exploratory





While the primary production of succinate occurs within the TCA cycle, several alternative pathways can contribute to its accumulation, particularly under specific metabolic or pathological conditions. Tracing the origin of succinate using <sup>13</sup>C-labeled precursors is essential for a complete understanding of its metabolic regulation.

- 1. Tricarboxylic Acid (TCA) Cycle: Under normal physiological conditions, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase in the mitochondrial matrix. It is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.
- 2. Glutamine-Dependent Anaplerosis: Glutamine is a major anaplerotic substrate that can replenish TCA cycle intermediates. [U- $^{13}$ C $_{5}$ ]glutamine is a common tracer used to evaluate the contribution of glutamine to the TCA cycle. Glutamine is converted to glutamate and then to  $\alpha$ -ketoglutarate, which enters the TCA cycle and can be metabolized to succinate.
- 3. Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and subsequently citrate. Tracers like [5-13C]glutamine can be used to assess the contribution of reductive carboxylation to lipid synthesis, a pathway that can influence the overall TCA cycle flux and succinate levels.
- 4. Other Alternative Pathways: Under specific stress conditions, mitochondrial succinate can accumulate through several other pathways, including the reverse activity of SDH, the purine nucleotide cycle, the malate/aspartate shuttle, and the y-aminobutyric acid (GABA) shunt.

## **Key Signaling Pathways Involving Succinate**

Accumulated succinate is not metabolically inert; it acts as a signaling molecule, influencing cellular processes primarily through two well-described mechanisms.

1. HIF-1 $\alpha$  Stabilization: In the cytosol, succinate can competitively inhibit prolyl hydroxylase domain (PHD) enzymes. PHDs normally hydroxylate the  $\alpha$ -subunit of HIF-1, targeting it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization of HIF-1 $\alpha$ , even under normoxic conditions (a state known as "pseudohypoxia"). Stabilized HIF-1 $\alpha$  translocates to the nucleus, dimerizes with HIF-1 $\beta$ , and activates the transcription of genes involved in angiogenesis, inflammation, and metabolic adaptation.



### Foundational & Exploratory

Check Availability & Pricing

#### Succinate-mediated stabilization of HIF-1a.

2. SUCNR1 Activation: Succinate can be transported out of the cell and act as an extracellular signaling molecule by binding to and activating SUCNR1 (also known as GPR91). SUCNR1 is a G-protein coupled receptor expressed on various cell types, including immune cells, adipocytes, and retinal cells. Downstream signaling is diverse and depends on the G-protein subtype to which the receptor couples (primarily Gi and Gq). Activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 pathway, ultimately influencing processes like inflammation, lipolysis, and angiogenesis.





Click to download full resolution via product page

Downstream signaling pathways of SUCNR1.

# Experimental Protocols for <sup>13</sup>C-Succinate Labeling



A typical <sup>13</sup>C labeling experiment involves several key stages: cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis.



Click to download full resolution via product page

General workflow for a <sup>13</sup>C labeling experiment.

# **Protocol 1: Cell Culture and Labeling**

This protocol is a general guideline for labeling adherent mammalian cells.

• Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80-90% confluency at the time of extraction.



- Preparation of Labeling Medium: Prepare a custom culture medium (e.g., glucose-free DMEM) and supplement it with the desired ¹³C-labeled tracer. For tracing glucose-derived succinate, use [U-¹³C₅]-glucose. For glutamine-derived succinate, use [U-¹³C₅]-glutamine. The medium should also contain other necessary supplements, such as dialyzed fetal bovine serum (dFBS), to minimize interference from unlabeled precursors.
- Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a period that allows for several cell doublings (typically 24-48 hours) to ensure isotopic equilibrium is reached.
- Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed <sup>13</sup>C-labeling medium.
- Incubation: Incubate the cells for the desired period. For steady-state experiments, this is often around 24 hours. For dynamic labeling, multiple time points are essential.

#### **Protocol 2: Metabolite Extraction**

Rapid quenching and extraction are critical to halt metabolic activity and preserve the in vivo state of metabolites.

- Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
   Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol (-80°C), directly to the plate. An alternative is to rapidly freeze the cell monolayer in liquid nitrogen.
- Cell Harvesting: Scrape the cells from the plate in the presence of the extraction solvent.
- Lysate Transfer: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
- Protein Precipitation: Incubate the samples at -20°C or -80°C for at least 20 minutes to facilitate protein precipitation.
- Centrifugation: Pellet cell debris and precipitated proteins by centrifuging at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes.



- Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including succinate, to a new tube.
- Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas. The dried extract can be stored at -80°C.

### **Protocol 3: Sample Preparation and Analysis**

For GC-MS Analysis (Requires Derivatization):

- Derivatization: To increase volatility for GC analysis, carboxylic acids like succinate must be derivatized. A common two-step procedure is methoximation followed by silylation.
  - Methoximation: Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
  - Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37-70°C for 30-240 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.
- GC-MS Parameters:
  - Injection: 1 μL of the derivatized sample is injected in split or splitless mode.
  - Column: A non-polar column, such as a TG-5MS, is typically used.
  - Temperature Program: A temperature gradient is used to separate the metabolites. For example, start at 70°C, hold for a few minutes, then ramp up to ~310°C.
  - Mass Spectrometry: Use electron impact (EI) ionization. Data can be acquired in full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

For LC-MS/MS Analysis (Direct Analysis):

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 5% acetonitrile or 50% methanol in water.



#### LC-MS/MS Parameters:

- Column: A reversed-phase C18 column or a column designed for polar compounds (HILIC) can be used.
- Mobile Phases: Typically, a gradient of water and acetonitrile or methanol with a modifier like formic acid is used.
- Mass Spectrometry: Use electrospray ionization (ESI), usually in negative mode for carboxylic acids. Analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification of succinate isotopologues.

# **Data Presentation and Interpretation**

The primary output of a <sup>13</sup>C labeling experiment is the mass isotopologue distribution (MID) of the metabolite of interest. An isotopologue is a molecule that differs only in the number of isotopic substitutions (e.g., <sup>13</sup>C atoms). The MID is the fractional abundance of each isotopologue.

# Table 1: Theoretical MRM Transitions for <sup>13</sup>C<sub>4</sub>-Succinate Analysis

This table provides theoretical precursor-product ion pairs for analyzing fully labeled succinate ([U-¹³C⁴]-succinate) and its unlabeled counterpart using LC-MS/MS in negative ion mode. These must be empirically optimized on the specific instrument.

| Analyte                    | Precursor Ion [M-<br>H] <sup>-</sup> (m/z) | Product Ion (m/z) | Notes                                  |
|----------------------------|--------------------------------------------|-------------------|----------------------------------------|
| Unlabeled Succinate (12C4) | 117.0                                      | 73.0              | Corresponds to loss of CO <sub>2</sub> |
| Labeled Succinate (13C4)   | 121.0                                      | 76.0              | Corresponds to loss of                 |



# Table 2: Example Pharmacokinetic Parameters of <sup>13</sup>C<sub>4</sub>-Succinic Acid in Mice

This table summarizes pharmacokinetic data from a study where <sup>13</sup>C<sub>4</sub>-succinic acid (<sup>13</sup>C<sub>4</sub>SA) was administered to mice, demonstrating how <sup>13</sup>C labeling enables the differentiation of exogenous from endogenous pools.

| Parameter                | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
|--------------------------|------------------------|------------------|
| C <sub>max</sub> (ng/mL) | 15,366.7 ± 2,465.5     | 316.7 ± 116.9    |
| T <sub>max</sub> (h)     | 0.08                   | 0.25             |
| T <sub>1/2</sub> (h)     | 0.56 ± 0.25            | -                |
| AUC (ng·h/mL)            | 2185.9 ± 301.9         | 33.1 ± 14.2      |
| Clearance (mL/h/kg)      | 4574.5 ± 632.7         | -                |
| Bioavailability (%)      | -                      | 1.5              |

Data adapted from a study on the pharmacokinetics of succinic acid in mice.

## **Table 3: Example of Carbon Flux Analysis Data**

This table shows the redistribution of carbon fluxes in Corynebacterium glutamicum in the presence of CO<sub>2</sub>, determined by <sup>13</sup>C NMR analysis of end products from labeled glucose. This illustrates how <sup>13</sup>C tracing can quantify changes in pathway utilization.

| Metabolic Flux                            | No CO₂ | 100% CO <sub>2</sub> |
|-------------------------------------------|--------|----------------------|
| Glucose Uptake Rate                       | 100    | 61.4                 |
| Flux to Lactate                           | 148.6  | 13.8                 |
| Flux to Acetate                           | 10.8   | 32.2                 |
| Flux to Succinate (reductive)             | 27.2   | 70.8                 |
| Flux through Pentose<br>Phosphate Pathway | 13.4   | 14.6                 |



Data are relative fluxes, normalized to the glucose uptake rate in the absence of CO<sub>2</sub>. Adapted from a study on anaerobic succinate production.

## **Applications in Drug Development**

Understanding succinate metabolism and signaling is critical for drug development in various therapeutic areas.

- Oncology: The accumulation of succinate due to mutations in SDH is a hallmark of certain cancers, such as paragangliomas and gastrointestinal stromal tumors. This leads to HIF-1α stabilization and drives tumor growth and angiogenesis. <sup>13</sup>C tracing can be used to study these metabolic alterations and to evaluate the efficacy of drugs targeting these pathways.
- Inflammation and Immunology: Succinate acts as a pro-inflammatory signal, and targeting
  the succinate-SUCNR1 axis is a promising therapeutic strategy for inflammatory diseases.
  Isotope tracing can elucidate how immune cells rewire their metabolism during activation and
  how therapeutic interventions affect succinate production and signaling.
- Metabolic Diseases: SUCNR1 signaling has been implicated in the regulation of glucose homeostasis and lipolysis, making it a potential target for obesity and type 2 diabetes. <sup>13</sup>C labeling studies can help dissect the role of succinate in these complex metabolic disorders.

By providing a quantitative map of metabolic pathways, <sup>13</sup>C labeling of succinate offers a powerful tool to identify novel drug targets, validate mechanisms of action, and discover biomarkers for various diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]



- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to 13C Labeling in Succinate Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601779#understanding-13c-labeling-in-succinate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com